![molecular formula C19H20FN3O4S B4752460 N-[4-(aminosulfonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4752460.png)
N-[4-(aminosulfonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
説明
N-[4-(aminosulfonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide, commonly known as AF-219, is a small molecule drug that has been developed as a potent and selective antagonist of the P2X3 receptor. This receptor is a member of the purinergic receptor family, which is involved in the transmission of pain signals in the nervous system. AF-219 has been studied extensively for its potential use in the treatment of chronic cough, neuropathic pain, and other conditions.
作用機序
AF-219 acts as a selective antagonist of the P2X3 receptor, which is expressed in sensory neurons involved in pain and cough reflexes. By blocking this receptor, AF-219 reduces the transmission of pain and cough signals in the nervous system. This mechanism of action makes AF-219 a promising candidate for the treatment of chronic cough and neuropathic pain.
Biochemical and Physiological Effects:
AF-219 has been shown to have a high degree of selectivity for the P2X3 receptor, with minimal binding to other receptors or ion channels. This selectivity reduces the potential for off-target effects and toxicity. AF-219 has also been shown to have good oral bioavailability and pharmacokinetic properties, making it suitable for use in clinical trials.
実験室実験の利点と制限
AF-219 has several advantages for use in laboratory experiments. It is a well-characterized small molecule drug with a known mechanism of action, making it suitable for studying the P2X3 receptor and its role in pain and cough reflexes. However, AF-219 has limitations in terms of its selectivity for the P2X3 receptor, as other purinergic receptors may also be involved in pain and cough transmission. Additionally, the high cost of AF-219 may limit its use in some laboratory settings.
将来の方向性
There are several future directions for research on AF-219 and the P2X3 receptor. One area of interest is the potential use of AF-219 in combination with other drugs or therapies for the treatment of chronic cough and neuropathic pain. Another area of interest is the development of more selective P2X3 receptor antagonists with improved pharmacokinetic properties and lower toxicity. Finally, further research is needed to fully understand the role of the P2X3 receptor in pain and cough transmission, and to identify other potential targets for drug development.
科学的研究の応用
AF-219 has been extensively studied in preclinical and clinical trials for its potential use in the treatment of chronic cough, neuropathic pain, and other conditions. In animal models, AF-219 has been shown to reduce cough frequency and intensity, as well as reduce pain sensitivity. Clinical trials have also demonstrated the potential efficacy of AF-219 in reducing cough frequency and improving quality of life in patients with chronic cough.
特性
IUPAC Name |
1-(3-fluorobenzoyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c20-15-3-1-2-14(12-15)19(25)23-10-8-13(9-11-23)18(24)22-16-4-6-17(7-5-16)28(21,26)27/h1-7,12-13H,8-11H2,(H,22,24)(H2,21,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLUOSHDXQTZMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-fluorophenyl)carbonyl]-N-(4-sulfamoylphenyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。